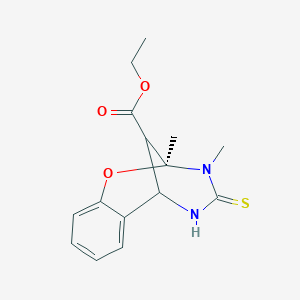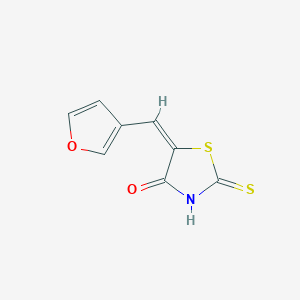
2-chloro-N-(4-methoxyphenyl)nicotinamide
Vue d'ensemble
Description
2-Chloro-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.70 . It is used in early discovery research .
Synthesis Analysis
The synthesis of 2-Chloro-N-(4-methoxyphenyl)nicotinamide involves the addition of 2-Chloronicotinyl chloride hydrochloride to a solution of pyridine and 4-anisidine in chloroform . The mixture is then poured into Ethyl Acetate (EtOAc) and 1 N NaOH. The organic layer is washed, dried over potassium carbonate, and concentrated. The residue is purified by recrystallization .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(4-methoxyphenyl)nicotinamide is represented by the SMILES stringCOc1ccc(NC(=O)c2cccnc2Cl)cc1 . This indicates the presence of a methoxyphenyl group attached to a nicotinamide moiety via a nitrogen atom, with a chlorine atom on the second carbon of the nicotinamide ring . Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-N-(4-methoxyphenyl)nicotinamide are not detailed in the search results, it’s worth noting that this compound can be used as a starting material in the synthesis of other compounds .Physical And Chemical Properties Analysis
2-Chloro-N-(4-methoxyphenyl)nicotinamide is a solid at room temperature . It has a molecular weight of 262.70 and a molecular formula of C13H11ClN2O2 .Applications De Recherche Scientifique
Herbicidal Activity and Structural Relationships
2-chloro-N-(4-methoxyphenyl)nicotinamide derivatives have been studied for their potential as herbicides. Research focusing on N-(arylmethoxy)-2-chloronicotinamides has shown that these compounds exhibit excellent herbicidal activity against various plants, including Agrostis stolonifera and Lemna paucicostata. The study demonstrates the importance of structure-activity relationships in developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Supramolecular Structures
The structural analysis of isomeric 2-chloro-N-(nitrophenyl)nicotinamides has provided valuable insights into the formation of supramolecular structures through hydrogen bonding. These structures can influence the properties and applications of these compounds in various research and industrial fields (M. D. de Souza et al., 2005).
Anticancer Research
Nicotinamide derivatives have been identified as potent inducers of apoptosis, a mechanism that is crucial for cancer therapy. By employing high-throughput screening assays, researchers have discovered that certain N-phenyl nicotinamides can significantly induce apoptosis in breast cancer cells, making them promising candidates for anticancer agents (S. Cai et al., 2003).
Agricultural Applications
The sustainable design of new ionic forms of vitamin B3, which includes nicotinamide derivatives, has been explored for use as environmentally friendly agrochemicals. These compounds have shown to possess superior herbicidal activity compared to conventional herbicides, indicating their potential in sustainable agriculture (W. Stachowiak et al., 2022).
Aquaporin Inhibition
Nicotinamides have been studied for their role as aquaporin inhibitors. Aquaporins are crucial for water transport in biological membranes, and their inhibition can have significant implications in medicine and biology. The structural characterization of specific nicotinamide derivatives has facilitated understanding their inhibitory mechanisms (Marianne E. Burnett et al., 2015).
Pharmaceutical Co-crystals
Research into the synthesis and characterization of pharmaceutical co-crystals, such as those formed between nicotinamide and other pharmaceutical agents, has been conducted to explore their improved therapeutic properties and stability. These studies are crucial for the development of novel drug formulations (A. Lemmerer et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGZYZITIPWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204683 | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)nicotinamide | |
CAS RN |
56149-30-5 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hexanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448414.png)

![(2E)-4-{[3-(ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B448418.png)
![2-[(3-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448421.png)
![2-butylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448422.png)
![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448424.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyridine-3-carboxamide](/img/structure/B448428.png)
![Ethyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448430.png)

![6-(3-benzyloxy-4-methoxy-phenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B448433.png)
![9,9-Dimethyl-5-(3-methylbutanoyl)-6-(2-thienyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448434.png)

![1-[3-[[3-(2-Hydroxyethyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]ethanone](/img/structure/B448437.png)